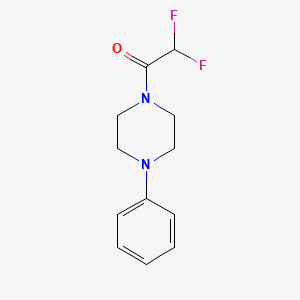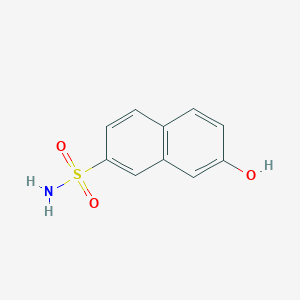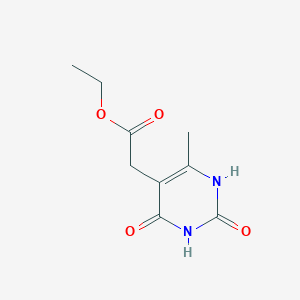![molecular formula C14H17N3O B5621812 1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone" is a chemical compound that belongs to the triazole family, known for its diverse applications in organic synthesis, medicinal chemistry, and as fungicides. The compound's unique structure allows for various chemical reactions and properties, making it a subject of interest in chemical research.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the annulation of hydrazides with triazolyl propenones in the presence of acetic acid or via the Knoevenagel reactions of triazolyl ethanone with aromatic aldehydes (Mao, Song, & Shi, 2013). Such methods demonstrate the versatility in synthesizing triazole compounds, offering pathways that could be adapted for synthesizing the specific compound .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like IR, NMR, and HRMS are pivotal in determining the molecular structure of triazole derivatives. For instance, the structure of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was elucidated using these techniques, highlighting the importance of structural determination in understanding the chemical behavior of triazole compounds (Liu et al., 2010).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including fungicidal activity, as observed in some compounds displaying moderate to excellent inhibition against specific fungi (Mao, Song, & Shi, 2012). The reactivity can also lead to the formation of complex heterocyclic systems when reacted with other compounds, such as isatin, to yield quinolinecarboxylic acids, showcasing the compound's versatility in chemical transformations (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The detailed crystal structure of related compounds provides insights into the compound's solid-state properties and potential interactions in various solvents (Ye et al., 2015).
Chemical Properties Analysis
Triazole compounds exhibit a range of chemical properties, including antimicrobial activities. For instance, certain triazole derivatives have been reported to possess significant inhibitory effects against bacteria and fungi, demonstrating the chemical's potential in biological applications (Li Bochao et al., 2017).
作用機序
Target of Action
MLS000055427, also known as Quetiapine , is an atypical antipsychotic agent. Its primary targets are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
This means that Quetiapine binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain .
Biochemical Pathways
The antagonism of D2 and 5HT2A receptors by Quetiapine affects various biochemical pathways in the brain. It alters the balance of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. This can lead to a reduction in symptoms of schizophrenia and bipolar disorder .
Pharmacokinetics
The bioavailability of Quetiapine may be influenced by factors such as food intake, metabolism rate, and drug interactions .
Result of Action
The molecular and cellular effects of Quetiapine’s action result in a reduction of symptoms associated with conditions like schizophrenia, bipolar disorder, and major depressive disorder . By blocking the activity of D2 and 5HT2A receptors, Quetiapine can help to normalize the balance of neurotransmitters in the brain and alleviate symptoms of these disorders .
Action Environment
The action, efficacy, and stability of Quetiapine can be influenced by various environmental factors. These may include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions), and lifestyle factors such as diet and exercise. It’s also important to note that the effectiveness of Quetiapine can vary between individuals due to genetic differences in drug metabolism .
特性
IUPAC Name |
1-[4-(5-tert-butyltriazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(18)11-5-7-12(8-6-11)17-13(9-15-16-17)14(2,3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKAKYIGDUYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5621747.png)
![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)
![1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5621761.png)

![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)
![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)

![N-{(3R*,4S*)-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5621825.png)
![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol](/img/structure/B5621834.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)